molecular formula C15H17F3N4 B3129617 N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine CAS No. 339103-65-0

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

Cat. No.: B3129617
CAS No.: 339103-65-0
M. Wt: 310.32 g/mol
InChI Key: LMDNWAQQIFBVLT-UHFFFAOYSA-N
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Description

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring. The tert-butyl and methyl groups add to the structural complexity and influence the compound’s chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with tert-butylamine and methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions, often involving solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-6-methyl-3-phenyl-1,2,4-triazin-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-tert-butyl-6-methyl-3-[3-chlorophenyl]-1,2,4-triazin-5-amine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4/c1-9-12(20-14(2,3)4)19-13(22-21-9)10-6-5-7-11(8-10)15(16,17)18/h5-8H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDNWAQQIFBVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131567
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-65-0
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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